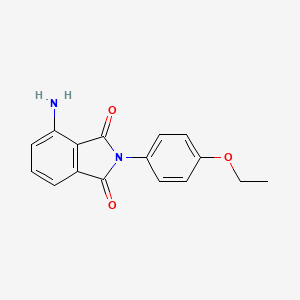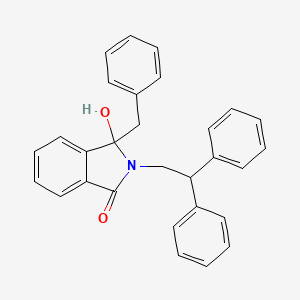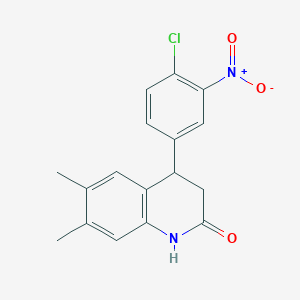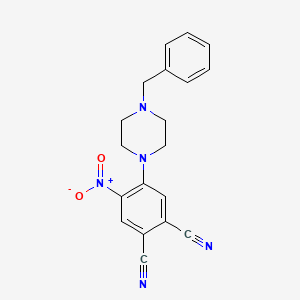
4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a synthetic molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the early 1990s and has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione works by selectively inhibiting the activity of VEGFR. VEGFR is a protein that plays a key role in the growth of blood vessels that supply nutrients to cancer cells. By inhibiting VEGFR, 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione prevents the growth of blood vessels, which in turn prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of blood vessels that supply nutrients to cancer cells. In addition, 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a highly selective inhibitor of VEGFR. This means that it can be used to study the role of VEGFR in the growth and spread of cancer cells without affecting other proteins or pathways. However, one of the limitations of using 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a synthetic molecule that may not accurately reflect the effects of natural compounds on VEGFR.
Direcciones Futuras
There are several future directions for research on 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione. One possible direction is to investigate the use of 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione in combination with other drugs for the treatment of cancer. Another possible direction is to investigate the use of 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione in the treatment of other diseases that involve the growth of blood vessels, such as diabetic retinopathy and macular degeneration. Finally, future research could focus on developing new and more effective tyrosine kinase inhibitors based on the structure of 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR), which is a protein that plays a key role in the growth of blood vessels that supply nutrients to cancer cells. By inhibiting VEGFR, 4-amino-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione prevents the growth of blood vessels, which in turn prevents the growth and spread of cancer cells.
Propiedades
IUPAC Name |
4-amino-2-(4-ethoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-11-8-6-10(7-9-11)18-15(19)12-4-3-5-13(17)14(12)16(18)20/h3-9H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVZGKIZXNFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-methoxy-3-nitrophenyl)sulfonyl]indoline](/img/structure/B3932457.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B3932464.png)
![17-(3,4-dimethylphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932480.png)
![{4-[(2-phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B3932483.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3932527.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)
![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)


![2-({7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3932555.png)